molecular formula C9H18N2O4 B14050469 (2S,5R)-1,2,5-trimethylpiperazine; oxalic acid

(2S,5R)-1,2,5-trimethylpiperazine; oxalic acid

Cat. No.: B14050469
M. Wt: 218.25 g/mol
InChI Key: NBBIBDQOZBEFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5R)-1,2,5-trimethylpiperazine; oxalic acid is a chemical compound that combines the structural features of piperazine and oxalic acid Piperazine is a heterocyclic amine with two nitrogen atoms at opposite positions in a six-membered ring, while oxalic acid is a dicarboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1,2,5-trimethylpiperazine; oxalic acid typically involves the following steps:

    Starting Materials: The synthesis begins with L-glutamic acid or its sodium salt.

    Substitution Reaction: L-glutamic acid reacts with chloroacetic acid under alkaline conditions to form an intermediate compound.

    Esterification: The intermediate compound undergoes esterification in the presence of an acid reagent to yield another intermediate.

    Intramolecular Condensation: Under strong basic conditions, the intermediate undergoes intramolecular condensation to form a cyclic structure.

    Reduction and Chiral Resolution: The cyclic intermediate is reduced and subjected to chiral resolution to obtain the desired this compound

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and to yield high purity products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-1,2,5-trimethylpiperazine; oxalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, (2S,5R)-1,2,5-trimethylpiperazine; oxalic acid is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents .

Medicine

In medicine, this compound is explored for its potential use as a drug or drug precursor. Its ability to interact with biological targets makes it a candidate for drug development .

Industry

Industrially, the compound is used in the production of various chemicals and materials. It can be employed in the synthesis of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of (2S,5R)-1,2,5-trimethylpiperazine; oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of both piperazine and oxalic acid moieties. This unique combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

oxalic acid;1,2,5-trimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.C2H2O4/c1-6-5-9(3)7(2)4-8-6;3-1(4)2(5)6/h6-8H,4-5H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBIBDQOZBEFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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